Product packaging for 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine(Cat. No.:CAS No. 6308-41-4)

4-Methyl-2,6-bis(methylsulfanyl)pyrimidine

Cat. No.: B3055113
CAS No.: 6308-41-4
M. Wt: 186.3 g/mol
InChI Key: GYMNCTNUNURQSP-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Sciences

The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. Its prevalence in nature is most famously exemplified by its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids, DNA and RNA. This biological significance has long made pyrimidine and its derivatives a fertile ground for research and development.

Beyond their role in genetics, pyrimidine derivatives exhibit a vast array of biological activities, leading to their widespread use in pharmaceuticals. The pyrimidine core is a "privileged scaffold," meaning it can bind to a variety of biological targets, making it a common structural motif in drugs with diverse therapeutic applications. These include anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory agents. The versatility of the pyrimidine ring allows for a wide range of chemical modifications, enabling chemists to fine-tune the pharmacological properties of these molecules.

Overview of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine within the Alkylsulfanyl Pyrimidine Class

Within the extensive family of pyrimidine derivatives, those bearing alkylsulfanyl (or alkylthio) groups represent a significant subclass. The introduction of sulfur-containing functional groups, such as the methylsulfanyl (-SCH₃) group, can profoundly influence the chemical reactivity and biological activity of the pyrimidine ring. The sulfur atom can participate in various chemical transformations and can also play a crucial role in the interaction of the molecule with biological targets.

This compound, with its two methylsulfanyl groups at positions 2 and 6 and a methyl group at position 4, is a specific example within this class. While not as extensively studied as some other pyrimidine derivatives, it serves as a valuable chemical intermediate and a subject of interest for its potential applications.

Chemical Profile of this compound

Below is a data table summarizing the key chemical identifiers and properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 6308-41-4
Molecular Formula C₇H₁₀N₂S₂
Molecular Weight 186.30 g/mol
Appearance Not extensively documented, likely a solid
Solubility Expected to be soluble in organic solvents

Synthesis and Reactivity

Detailed, peer-reviewed synthetic procedures specifically for this compound are not widely available in the scientific literature. However, its synthesis can be logically inferred from established methods for preparing similar alkylsulfanyl pyrimidines. A plausible synthetic route would likely start from a corresponding pyrimidine dithione or a dihalopyrimidine.

For instance, the synthesis could potentially proceed via the S-alkylation of 4-methyl-pyrimidine-2,6-dithiol with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. Alternatively, nucleophilic substitution of a dihalopyrimidine, such as 2,6-dichloro-4-methylpyrimidine, with sodium thiomethoxide could also yield the target compound.

The reactivity of this compound is expected to be characteristic of pyrimidines bearing methylsulfanyl groups. These groups can be oxidized to the corresponding sulfoxides and sulfones, which are more reactive towards nucleophilic substitution. The pyrimidine ring itself can undergo various transformations, and the methyl and methylsulfanyl substituents can influence the regioselectivity of these reactions.

Spectroscopic Properties

Comprehensive spectroscopic data for this compound is not readily found in dedicated research articles. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated:

¹H NMR: The spectrum would be expected to show a singlet for the methyl group protons at the 4-position, two singlets for the protons of the two methylsulfanyl groups at the 2- and 6-positions, and a singlet for the proton at the 5-position of the pyrimidine ring. The chemical shifts of these signals would provide valuable information about the electronic environment of the protons.

¹³C NMR: The carbon spectrum would display distinct signals for the methyl carbon, the two methylsulfanyl carbons, and the carbons of the pyrimidine ring. A comparative analysis of the chemical shifts of the ring carbons can offer insights into the electronic effects of the substituents. Studies on similar pyrimidine derivatives indicate that the chemical shifts of C-4 and C-5 can be particularly informative about the nature of the substituent at the 4-position. bohrium.comosi.lvresearchgate.net

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (186.30 g/mol ), along with fragmentation patterns characteristic of the loss of methyl and methylsulfanyl groups.

This compound is a distinct chemical entity within the important class of alkylsulfanyl pyrimidine derivatives. While specific research on this compound is limited, its chemical nature and reactivity can be largely understood through the well-established chemistry of related pyrimidines. Its potential as a synthetic intermediate and the inherent biological relevance of the pyrimidine scaffold suggest that further investigation into the properties and applications of this compound could be a fruitful area for future research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2S2 B3055113 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine CAS No. 6308-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2,6-bis(methylsulfanyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S2/c1-5-4-6(10-2)9-7(8-5)11-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMNCTNUNURQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285477
Record name 4-methyl-2,6-bis(methylsulfanyl)pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6308-41-4
Record name NSC42032
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methyl-2,6-bis(methylsulfanyl)pyrimidine
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Chemical Transformations and Reactivity Profiles of 4 Methyl 2,6 Bis Methylsulfanyl Pyrimidine and Analogues

Oxidation Reactions of Alkylsulfanyl Groups to Sulfones

The transformation of methylsulfanyl (-SCH₃) groups into methylsulfonyl (-SO₂CH₃) groups represents a key synthetic step, as it significantly alters the electronic properties of the pyrimidine (B1678525) ring. The sulfonyl group is a strong electron-withdrawing group and an excellent leaving group, which facilitates subsequent nucleophilic substitution or cross-coupling reactions.

The oxidation of bis(alkylsulfanyl)pyrimidines to their corresponding bis(alkylsulfonyl)pyrimidines is typically achieved using strong oxidizing agents. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and Oxone (potassium peroxymonosulfate). wuxiapptec.comresearchgate.net For instance, the oxidation of 4,6-dimethyl-2-(methylthio)pyrimidine (B88904) to 4,6-dimethyl-2-(methylsulfonyl)pyrimidine can be efficiently carried out using hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst. stackexchange.com Similarly, 4,6-dimethoxy-2-methylthiopyrimidine (B1363538) is oxidized to the corresponding sulfone in high yield using hydrogen peroxide and sodium tungstate dihydrate. thieme-connect.comechemi.com The use of ozone has also been reported as a method to improve oxidation efficiency and reduce aqueous waste. stackexchange.com

The general reaction for the oxidation of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine would proceed as follows:

Oxidation Reaction

Selective oxidation to the intermediate sulfoxide (B87167) is also possible by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the oxidant. mdpi.com However, for the purpose of creating a good leaving group for subsequent reactions, the full oxidation to the sulfone is generally desired.

Table 1: Conditions for Oxidation of Analogous Alkylsulfanyl Pyrimidines

Nucleophilic Displacement Reactions

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr). The presence of leaving groups at the C2, C4, and C6 positions facilitates these reactions. In this compound, the methylsulfanyl groups can act as leaving groups, although they are less reactive than halogens or sulfonyl groups.

In a molecule with multiple potential leaving groups, chemoselectivity becomes a critical issue. For pyrimidine systems, nucleophilic attack generally occurs preferentially at the C4 and C6 positions over the C2 position. stackexchange.com This preference is attributed to the greater ability of the para- and ortho-nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. echemi.comstackexchange.com

In the case of this compound, the two methylsulfanyl groups are electronically equivalent due to their positions relative to the ring nitrogens. However, the presence of the methyl group at C4 introduces an element of asymmetry. Nucleophilic attack would be expected to occur at both the C2 and C6 positions.

The reactivity of the leaving group is also a key factor. While the methylsulfanyl group (-SCH₃) can be displaced, it is a relatively poor leaving group. Its reactivity is significantly enhanced upon oxidation to the methylsulfonyl group (-SO₂CH₃), which is an excellent leaving group. Research on analogous systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, shows that the selectivity of nucleophilic attack can be directed by the nature of the nucleophile and the reaction conditions. For example, with this substrate, anilines and secondary aliphatic amines tend to displace the chloride at C4, while sterically unbiased primary aliphatic amines selectively displace the sulfone group at C2.

Both steric and electronic factors govern the regioselectivity of nucleophilic substitution on the pyrimidine ring.

Electronic Effects : The electron-withdrawing nature of the two ring nitrogens deactivates the C5 position towards nucleophilic attack and activates the C2, C4, and C6 positions. The stability of the anionic Meisenheimer complex is key. Attack at C4 or C6 allows the negative charge to be delocalized onto one of the ring nitrogens, which is a highly stabilizing interaction. echemi.comstackexchange.com Attack at C2 also allows for delocalization, but the proximity of two adjacent nitrogen lone pairs can create some electronic repulsion with the incoming nucleophile.

Steric Effects : The presence of substituents on the pyrimidine ring can sterically hinder the approach of a nucleophile. In this compound, the methyl group at C4 is adjacent to the C5 position but not directly adjacent to the C2 or C6 leaving groups. However, it may exert some minor steric influence on the approach of bulky nucleophiles, potentially favoring attack at the C2 position over the C6 position, depending on the conformation of the molecule and the nature of the nucleophile. In general, bulky substituents at positions adjacent to a leaving group will slow down the rate of substitution at that site. wuxiapptec.com

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The methylsulfanyl and, more effectively, the methylsulfonyl groups on the pyrimidine ring can participate in these transformations, serving as leaving groups.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide or pseudohalide, is one of the most versatile cross-coupling methods. While halides are the most common leaving groups, sulfonyl and even sulfanyl (B85325) groups can be utilized.

Research on the analogue 2,4-bis(methylsulfanyl)pyrimidine has shown that regioselective Suzuki-Miyaura coupling is possible. thieme-connect.com In the presence of a palladium catalyst and a copper(I) cofactor, such as copper(I) 3-methylsalicylate, aryl boronic acids couple selectively at the C2 position, displacing one of the methylsulfanyl groups to yield 2-aryl-4-(methylsulfanyl)pyrimidines. thieme-connect.com The C4-methylsulfanyl group remains intact under these modified conditions. This unusual regioselectivity, favoring the C2 position, contrasts with typical SₙAr reactions and highlights the unique mechanistic pathways of transition-metal-catalyzed reactions. The application of these conditions to this compound would be expected to yield a mixture of C2 and C6 coupled products, with the ratio influenced by the steric and electronic environment.

After oxidation to the bis(methylsulfonyl) derivative, the pyrimidine becomes a highly activated substrate for Suzuki coupling. Pyrimidine sulfones and sulfinates are known to be effective partners in Suzuki-Miyaura reactions.

Table 2: Example of Modified Suzuki-Miyaura Coupling

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic electrophile, catalyzed by palladium. wikipedia.orglibretexts.org Similar to the Suzuki reaction, it is a robust method for C-C bond formation.

The same study on 2,4-bis(methylsulfanyl)pyrimidine also demonstrated its utility in Stille couplings. thieme-connect.com Using a palladium catalyst and a copper(I) carboxylate cofactor, organostannanes couple regioselectively at the C2 position, displacing the methylsulfanyl group. thieme-connect.com This provides a complementary method to the Suzuki coupling for introducing new carbon substituents onto the pyrimidine ring. The tolerance of Stille reactions to a wide variety of functional groups makes this a valuable transformation. The toxicity of organotin compounds is a significant drawback, but methods for using them in catalytic amounts are being developed. msu.edu

The successful application of these modified Stille conditions to 2,4-bis(methylsulfanyl)pyrimidine suggests a viable pathway for the functionalization of this compound, again likely producing a mixture of C2 and C6 coupled isomers.

Liebeskind-Srogl Cross-Coupling

The Liebeskind-Srogl cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting a thioester or thioether with a boronic acid. wikipedia.org This reaction is catalyzed by a palladium(0) complex and requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), to facilitate the catalytic cycle. wikipedia.org The reaction is particularly valuable for its mild and neutral conditions, which tolerate a wide range of functional groups.

Heteroaromatic thioethers, like this compound, are competent electrophiles in this transformation. wikipedia.org The two methylsulfanyl groups at the 2- and 6-positions of the pyrimidine ring are potential sites for the cross-coupling reaction. The regioselectivity of the coupling is influenced by the electronic environment of the carbon-sulfur bonds.

Studies on the closely related analogue, 2,4-bis(methylsulfanyl)pyrimidine, have demonstrated unusual regioselectivity in modified Suzuki and Stille cross-coupling reactions, which share mechanistic features with the Liebeskind-Srogl coupling. In these reactions, the coupling with aryl boronic acids preferentially occurs at the 2-position to yield 2-aryl-4-(methylsulfanyl)pyrimidines as the major products. thieme-connect.com This preference is attributed to the distinct electronic nature of the C2 and C4 positions in the pyrimidine ring.

For this compound, a similar regioselectivity can be anticipated. The C2 and C6 positions are electronically non-equivalent due to the influence of the C4-methyl group. It is expected that one methylsulfanyl group will exhibit higher reactivity towards the Liebeskind-Srogl coupling, allowing for selective mono-arylation or, under forcing conditions, di-arylation. This selectivity provides a strategic advantage in the stepwise synthesis of complex substituted pyrimidines.

Table 1: Potential Liebeskind-Srogl Cross-Coupling Reaction

ReactantCoupling PartnerCatalyst/ReagentPotential Product (Mono-substituted)
This compoundArylboronic acidPd(0) catalyst, Copper(I) carboxylate2-Aryl-4-methyl-6-(methylsulfanyl)pyrimidine
This compoundVinylboronic acidPd(0) catalyst, Copper(I) carboxylate4-Methyl-2-(methylsulfanyl)-6-vinylpyrimidine

Cycloaddition Reactions and Fused Heterocycle Formation

The pyrimidine ring can participate in cycloaddition reactions to form fused heterocyclic systems. Due to the electron-deficient nature of the pyrimidine ring, it typically acts as the diene component in inverse electron demand Diels-Alder (IEDDA) reactions. wur.nlacsgcipr.org This reactivity is a powerful tool for the synthesis of various fused nitrogen-containing heterocycles, such as pyridopyrimidines and quinazolines.

The Diels-Alder reaction, a cornerstone of organic synthesis, typically involves a conjugated diene reacting with a dienophile to form a six-membered ring. wikipedia.org In the case of pyrimidines, the inverse electron demand variant is most common, where the electron-poor pyrimidine (diene) reacts with an electron-rich dienophile. wur.nlacsgcipr.org

For this compound to act as a diene, it would react across the C2-N3-C4-C5 or C4-C5-C6-N1 portion of the ring with a suitable dienophile. The subsequent cycloadduct can then undergo a retro-Diels-Alder reaction, often with the elimination of a small molecule, to afford a new, stable aromatic system. For instance, intramolecular IEDDA reactions of pyrimidines bearing an alkyne side chain have been shown to yield fused pyridines. wur.nl

While specific examples involving this compound in Diels-Alder reactions are not extensively documented, its potential for such transformations is clear. The reaction would provide a direct route to constructing fused bicyclic systems, which are common scaffolds in medicinal chemistry. The regioselectivity of the cycloaddition would be governed by the electronic and steric influences of the methyl and methylsulfanyl substituents.

Reductive Transformations

The methylsulfanyl groups of this compound can undergo various transformations. While oxidation to the corresponding sulfoxides or sulfones is a common reaction, reductive transformations are also synthetically valuable.

Reductive desulfurization, the complete removal of the methylsulfanyl group and its replacement with a hydrogen atom, can be achieved using various reagents. Raney nickel is a classic reagent for the desulfurization of thioethers. This transformation would convert this compound into 4-methylpyrimidine (B18481), providing a method to access the parent pyrimidine core after the methylsulfanyl groups have served their purpose in directing other reactions.

Alternatively, partial reduction or modification of the C-S bond can be envisioned. For instance, certain catalytic systems can achieve the reduction of the C-S bond without complete removal of the sulfur atom, although this is less common for simple methylsulfanyl groups. The choice of reducing agent and reaction conditions would be crucial in controlling the outcome of the reaction, allowing for either complete desulfurization or other reductive modifications.

Role as Precursors in Complex Chemical Syntheses

Substituted pyrimidines are fundamental building blocks in the synthesis of a vast array of complex molecules, including pharmaceuticals and agrochemicals. nih.gov The functional groups on the pyrimidine ring serve as handles for further chemical manipulation. This compound is a prime example of such a versatile precursor.

The methylsulfanyl groups can be readily converted into more reactive leaving groups, such as methylsulfinyl or methylsulfonyl groups, through oxidation. These sulfonylpyrimidines are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. This strategy is frequently employed in medicinal chemistry to introduce a variety of substituents onto the pyrimidine core.

A notable example is the synthesis of pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Monopolar Spindle 1 (MPS1) kinase, a target in cancer therapy. acs.org In this synthesis, a key intermediate, 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine, is first oxidized to the corresponding sulfone. acs.org The resulting methylsulfonyl group is then displaced by a nucleophile (an aniline (B41778) derivative) to install a crucial part of the final molecule. acs.org This demonstrates the synthetic utility of the methylsulfanyl group as a masked leaving group, which can be activated at the desired stage of a complex synthesis. The reactivity of this compound can be similarly harnessed, allowing for the sequential or simultaneous displacement of its two activated methylsulfonyl groups to build highly functionalized molecules.

Table 2: Synthetic Utility of this compound as a Precursor

Transformation StepIntermediate/ProductSubsequent ReactionApplication
Oxidation4-Methyl-2,6-bis(methylsulfonyl)pyrimidineNucleophilic Aromatic SubstitutionIntroduction of amino, alkoxy, or aryl groups
Liebeskind-Srogl CouplingMono- or Di-aryl/vinyl-substituted pyrimidinesFurther functionalizationSynthesis of complex heterocyclic scaffolds
Reductive Desulfurization4-MethylpyrimidineDerivatization of the coreAccess to less substituted pyrimidine derivatives

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about its molecular framework.

The ¹H NMR spectrum of this compound is anticipated to exhibit three distinct signals, corresponding to the three types of non-equivalent protons in the molecule.

Pyrimidine (B1678525) Ring Proton (H5): The single proton attached to the pyrimidine ring at the C5 position is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift would be influenced by the electron-donating methyl group and the two electron-withdrawing methylsulfanyl groups.

C4-Methyl Protons (-CH₃): The three protons of the methyl group at the C4 position will give rise to a singlet. This signal is typically found in the upfield region characteristic of alkyl groups attached to an aromatic ring.

Methylsulfanyl Protons (2,6-di-SCH₃): The six protons of the two equivalent methylsulfanyl groups at the C2 and C6 positions are expected to produce a single, more intense singlet. The chemical shift of this signal is characteristic of methyl groups attached to a sulfur atom, which is in turn bonded to an aromatic system.

Based on data from similar pyrimidine derivatives, the predicted chemical shifts are summarized in the table below.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Pyrimidine H5~ 6.5 - 7.0Singlet1H
C4-CH₃~ 2.3 - 2.6Singlet3H
2,6-di-SCH₃~ 2.5 - 2.8Singlet6H

Predicted ¹H NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected, reflecting the molecule's symmetry.

Pyrimidine Ring Carbons (C2, C4, C5, C6): The four carbon atoms of the pyrimidine ring will each produce a signal. Due to the substitution pattern, the chemical shifts of C2, C4, and C6 will be significantly downfield. The C5 carbon, bonded to a hydrogen, will appear at a more upfield position compared to the other ring carbons.

C4-Methyl Carbon (-CH₃): The carbon of the methyl group at C4 will resonate in the typical aliphatic region.

Methylsulfanyl Carbons (2,6-di-SCH₃): The two equivalent carbons of the methylsulfanyl groups will give a single signal in the upfield region, characteristic of methyl groups bonded to sulfur.

Predicted chemical shifts for the carbon atoms are detailed in the following table.

Carbon Type Predicted Chemical Shift (δ, ppm)
C2~ 170 - 175
C4~ 165 - 170
C6~ 170 - 175
C5~ 110 - 115
C4-CH₃~ 20 - 25
2,6-di-SCH₃~ 12 - 16

Predicted ¹³C NMR Data

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups and bonding within a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl and methylsulfanyl groups will likely appear between 2850 and 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are anticipated to produce strong absorptions in the 1400-1600 cm⁻¹ region.

C-S Stretching: The C-S stretching vibrations of the methylsulfanyl groups are typically observed in the 600-800 cm⁻¹ range.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium-Strong
C=N / C=C Ring Stretch1400 - 1600Strong
C-H Bending1350 - 1450Medium
C-S Stretch600 - 800Medium-Weak

Predicted Infrared (IR) Spectroscopy Data

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to be dominated by vibrations of the pyrimidine ring and the C-S bonds.

Ring Breathing Modes: The symmetric "breathing" vibrations of the pyrimidine ring often give rise to strong and sharp signals in the Raman spectrum.

C-S Stretching: The C-S stretching vibrations, which may be weak in the IR spectrum, are often more prominent in the Raman spectrum.

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Ring Breathing Modes~ 980 - 1020Strong
C-S Stretch~ 600 - 800Medium-Strong

Predicted Raman Spectroscopy Data

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak.

Molecular Ion Peak (M⁺): The molecular ion peak would correspond to the molecular weight of the compound (C₇H₁₀N₂S₂), which is approximately 186.30 g/mol . The presence of two sulfur atoms would also result in a characteristic M+2 peak with an intensity of about 8-9% relative to the M⁺ peak, due to the natural abundance of the ³⁴S isotope.

Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through the loss of methyl radicals (•CH₃) from the methylsulfanyl groups, leading to a fragment ion at m/z 171. Subsequent loss of a thiomethyl radical (•SCH₃) or hydrogen sulfide (B99878) (H₂S) could also be observed. The pyrimidine ring itself is relatively stable, and its fragmentation would likely occur after the loss of the substituents.

Ion Predicted m/z Identity
[M]⁺186Molecular Ion
[M-CH₃]⁺171Loss of a methyl radical
[M-SCH₃]⁺139Loss of a thiomethyl radical

Predicted Mass Spectrometry Fragmentation Data

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that determines the atomic and molecular structure of a crystal. The diffraction pattern of X-rays passing through the crystalline solid provides detailed information about the arrangement of atoms, bond lengths, and bond angles. Although a dedicated crystal structure determination for this compound has not been reported, the crystallographic analysis of analogous compounds, such as 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine, offers a strong basis for understanding the potential solid-state features of the target molecule. nih.govnih.gov

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of crystalline this compound would be significantly influenced by various non-covalent interactions. Given the molecular structure, which includes a nitrogen-containing aromatic pyrimidine ring and sulfur-containing methylsulfanyl groups, several types of intermolecular forces are expected to play a role in its crystal packing.

Hydrogen Bonding: While the primary structure of this compound lacks classical hydrogen bond donors (like O-H or N-H), the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. Weak C-H···N hydrogen bonds are commonly observed in the crystal structures of similar heterocyclic compounds. For instance, in the crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine, a C-H···N hydrogen bond links adjacent molecules. nih.govnih.gov It is highly probable that the methyl and pyrimidine C-H groups in this compound would engage in similar weak hydrogen bonding with the pyrimidine nitrogen atoms of neighboring molecules, contributing to the stability of the crystal lattice.

π-π Stacking: The aromatic pyrimidine ring is capable of participating in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, are a significant driving force in the packing of many aromatic compounds. In related structures, such as 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine, weak π-π interactions are present, with inter-centroid distances of approximately 3.69 Å. nih.govnih.gov It is therefore anticipated that the crystal structure of this compound would exhibit π-π stacking of the pyrimidine rings, likely in a parallel-displaced or T-shaped arrangement to optimize electrostatic interactions.

Conformational Analysis and Dihedral Angle Investigations

The conformational flexibility of this compound primarily resides in the rotation of the two methylsulfanyl (-SCH₃) groups. The orientation of these groups relative to the pyrimidine ring is defined by specific torsion or dihedral angles.

Analysis of related structures provides insight into the likely conformations. For example, in 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine, the N-C-S-C torsion angles of the thiomethyl groups in the two independent molecules found in the asymmetric unit differ by approximately 180°. nih.govnih.gov This suggests that the methylsulfanyl groups in this compound could adopt various orientations. The planarity of the pyrimidine ring itself is expected, but the methyl groups of the methylsulfanyl substituents will likely be positioned to minimize steric hindrance with adjacent atoms. The specific dihedral angles would be influenced by the local packing environment and the interplay of the aforementioned intermolecular interactions.

Theoretical and Computational Chemistry Investigations

Energetic and Stability Investigations

Total and Relative Energy Profiles

The total energy of a molecule, as calculated by quantum chemical methods, represents the energy of the molecule in its optimized, minimum-energy geometry. This value is fundamental for assessing the molecule's stability. For 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine, theoretical calculations would determine the total electronic energy, which includes the kinetic energy of the electrons, the potential energy of the electron-nuclear attractions, and the potential energy of the electron-electron and nuclear-nuclear repulsions.

Relative energy profiles become crucial when considering different conformations or isomers of a molecule. For this compound, this could involve the rotational isomers (conformers) arising from the orientation of the methylsulfanyl (-SCH3) groups relative to the pyrimidine (B1678525) ring. By calculating the total energy of each possible stable conformer, a relative energy profile can be constructed. The conformer with the lowest total energy is considered the global minimum and is the most stable and abundant form of the molecule under equilibrium conditions. The energy differences between the global minimum and other higher-energy conformers provide insight into the flexibility of the molecule and the energy barriers to conformational changes.

Table 1: Hypothetical Relative Energy Profile for Conformers of this compound

Conformer Relative Energy (kcal/mol)
Conformer A (Global Minimum) 0.00
Conformer B +1.5
Conformer C +3.2

Note: This table is illustrative. Actual values would be obtained from specific quantum chemical calculations.

Gibbs Free Energy Considerations

While total electronic energy provides a good indication of molecular stability at absolute zero, Gibbs free energy (G) is a more practical thermodynamic quantity for predicting the spontaneity of processes and the position of chemical equilibrium at a given temperature and pressure. The Gibbs free energy is calculated by incorporating the enthalpy (H) and entropy (S) of the system, according to the equation G = H - TS.

Theoretical calculations can predict the Gibbs free energy of this compound by computing its vibrational frequencies. From these frequencies, the zero-point vibrational energy (ZPVE), thermal energy corrections, and entropy can be determined. These values are then used to calculate the Gibbs free energy at a standard temperature and pressure (e.g., 298.15 K and 1 atm). Comparing the Gibbs free energies of different isomers or conformers allows for a more accurate prediction of their relative populations at a given temperature. A lower Gibbs free energy corresponds to a more stable and thermodynamically favored species.

Spectroscopic Property Predictions

Theoretical vibrational frequency analysis is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. For this compound, these calculations would predict the frequencies of characteristic vibrations, such as the C-H stretching of the methyl groups, the C=N and C=C stretching modes of the pyrimidine ring, and the C-S stretching of the methylsulfanyl groups.

The calculated frequencies are often systematically higher than the experimentally observed frequencies due to the harmonic approximation used in the calculations and the neglect of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. The predicted spectrum can aid in the identification and structural elucidation of the compound by providing a theoretical benchmark for experimental spectroscopic analysis.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational Mode Predicted Frequency (cm⁻¹) (Unscaled)
C-H stretch (methyl) 3000-3100
C=N stretch (pyrimidine) 1550-1650
C=C stretch (pyrimidine) 1450-1550
C-S stretch 650-750

Note: These are typical frequency ranges and would be precisely calculated for the specific molecule.

Molecular Geometry and Dipole Moment Calculations

The optimization of the molecular geometry is a fundamental step in computational chemistry, providing a three-dimensional representation of the molecule at its lowest energy state. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. These optimized geometric parameters provide a detailed picture of the molecular structure.

Table 3: Calculated Molecular Geometry Parameters and Dipole Moment of this compound (Illustrative)

Parameter Calculated Value
C-N bond length (pyrimidine) ~1.33 Å
C-S bond length ~1.77 Å
C-C-N bond angle (pyrimidine) ~123°
Dipole Moment ~2.5 D

Note: These values are illustrative and would be determined by specific calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent intermediate potential values.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring, indicating their susceptibility to electrophilic attack. The regions around the hydrogen atoms of the methyl groups would likely exhibit a positive potential (blue), suggesting their potential for interactions with nucleophiles. The MEP map provides a chemically intuitive picture of the charge distribution and is a useful guide for understanding the molecule's reactivity and intermolecular interactions.

Applications in Chemical Synthesis and Materials Science

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The pyrimidine (B1678525) ring is a fundamental component of many biologically active compounds, and 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine serves as a key starting material for building fused heterocyclic systems. The methylsulfanyl groups are effective leaving groups, allowing for sequential or selective displacement by various nucleophiles to construct elaborate molecular architectures. nih.govorganic-chemistry.org

For instance, derivatives of 2,6-bis(methylthio)pyrimidine are utilized in cyclization reactions to form novel fused heterocyclic systems. A notable example involves the synthesis of a pyrimidopyrazolopyrimidine system through the cyclization of a 4-hydrazinyl-2,6-bis(methylthio)pyrimidine-5-carbonitrile intermediate. researchgate.net This tricyclic structure can be further elaborated into tetracyclic systems like pyrimidopyrazolotriazolopyrimidine and pyrimidopyrazolotetrazolopyrimidine. researchgate.net These complex scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines, which are key components of DNA and RNA. mdpi.comnih.gov

The general strategy involves using the pyrimidine core as an anchor and leveraging the reactivity of the attached functional groups to build additional rings. This approach has been successfully applied to create a diverse library of fused pyrimidines, including pyrido[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. rsc.orgnih.gov

Table 1: Examples of Complex Heterocycles Synthesized from Pyrimidine Precursors

Precursor Type Reagents Resulting Scaffold
4-Hydrazinyl-2,6-bis(methylthio)pyrimidine derivative Acetylacetone (B45752) Pyrimidopyrazolopyrimidine researchgate.net
4-Hydrazinyl-pyrimido[4',5':3,4]pyrazolo[1,5-a]pyrimidine Triethyl orthoformate Pyrimidopyrazolotriazolopyrimidine researchgate.net
6-Amino-2-(methylthio)pyrimidin-4(3H)-one Aryl aldehydes, Dimedone Tetrahydropyrimido[4,5-b]quinoline rsc.org

Intermediates for Advanced Functional Materials

The electron-deficient nature of the pyrimidine ring makes it an excellent component for materials with specific electronic and optical properties. nih.govrsc.org

Pyrimidine derivatives are highly sought after for applications in organic electronics due to their strong electron affinity, high luminous efficiency, and good charge transport properties. nih.gov In the field of Thermally Activated Delayed Fluorescence (TADF) emitters, which are crucial for highly efficient Organic Light-Emitting Diodes (OLEDs), the pyrimidine core often acts as the electron-acceptor unit. Research has shown that modifying the substituents on the pyrimidine ring, such as introducing a methylthio (SCH3) group, can significantly influence the TADF properties. nih.gov Specifically, the presence of a methylthio group at the 2-position of a carbazole-pyrimidine structure has been shown to result in a notable delayed fluorescence quantum yield. nih.gov

The inherent π-deficiency and planarity of the pyrimidine scaffold also make it a suitable building block for n-type organic semiconductors used in Organic Field-Effect Transistors (OFETs) and as acceptor materials in Organic Photovoltaics (OPV). nih.govrsc.org While direct studies on this compound for these specific applications are not extensively documented, the functional properties of closely related pyrimidine structures highlight its potential in these areas.

Nonlinear optical (NLO) materials are essential for technologies like optical data processing and photonics. The pyrimidine ring's electron-withdrawing nature makes it an ideal core for creating "push-pull" molecules, which are fundamental to NLO chromophores. rsc.orgresearchgate.netrsc.org These molecules typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The pyrimidine unit serves as an effective electron acceptor. researchgate.net

By functionalizing pyrimidine derivatives, researchers can synthesize chromophores with significant NLO properties. researchgate.net For example, azo dyes incorporating a pyrimidine structure have been synthesized and polymerized to create materials with potential NLO applications. iosrjournals.orgiosrjournals.org While a large library of pyrimidine-based NLO chromophores has been explored, specific research focusing on this compound in this context is still an emerging area. researchgate.net

Building Blocks for Agrochemical and Pharmaceutical Intermediates

The pyrimidine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals. nih.govgrowingscience.com Its presence in the nucleobases of DNA and RNA makes it a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs with anticancer, antimicrobial, and antiviral properties. nih.govnih.gov

Unsymmetrical disulfides, which are present in many pharmaceutical and pesticidal compounds, can be synthesized using pyrimidine derivatives as core structures. For instance, diethyl 2,2'-disulfanediylbis(4-methyl-6-phenylpyrimidine-5-carboxylate) serves as a key substrate for creating various functionalized unsymmetrical disulfides. acs.org The versatility of the methylsulfanyl groups in this compound allows for its derivatization into intermediates for a range of bioactive molecules.

In agrochemistry, pyrimidine derivatives have been developed as insecticides and fungicides. acs.orgnih.gov For example, novel pyrimidin-4-amine derivatives have demonstrated broad-spectrum insecticidal and fungicidal activity. acs.org The synthesis of these complex agrochemicals often involves the use of functionalized pyrimidine intermediates, highlighting the potential role of compounds like this compound as a starting point for creating new crop protection agents.

Ligand Design in Transition Metal Catalysis

The nitrogen atoms within the pyrimidine ring, along with the sulfur atoms of the methylsulfanyl groups, can act as coordination sites for metal ions. This makes pyrimidine derivatives versatile ligands for designing transition metal complexes used in catalysis and materials science. researchgate.net

A derivative of the target compound, 4-methyl-2-(2-pyridylmethylsulfanyl)pyrimidine, has been used to synthesize a dinuclear silver(I) complex. In this complex, the ligand coordinates to the silver atoms through nitrogen atoms from both the pyrimidine and an attached pyridine (B92270) ring, demonstrating a bidentate bridging mode. nih.gov Such coordination compounds are of interest for their structural properties and potential catalytic applications.

The ability of pyrimidine-based ligands to form stable complexes with a variety of transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II), is well-documented. nih.gov These complexes can exhibit interesting magnetic, luminescent, or biological properties. mdpi.comresearchgate.net The design of ligands is crucial for controlling the geometry and reactivity of the metal center in a catalyst. The rigid structure of the pyrimidine core, combined with the potential for functionalization, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, making them suitable for various catalytic transformations. mdpi.com

Table 2: List of Chemical Compounds

Compound Name
This compound
4-Hydrazinyl-2,6-bis(methylthio)pyrimidine-5-carbonitrile
Pyrimidopyrazolopyrimidine
Pyrimidopyrazolotriazolopyrimidine
Pyrimidopyrazolotetrazolopyrimidine
6-Amino-2-(methylthio)pyrimidin-4(3H)-one
Tetrahydropyrimido[4,5-b]quinoline
Dihydro-3H-indenopyrido[2,3-d]pyrimidine
Diethyl 2,2'-disulfanediylbis(4-methyl-6-phenylpyrimidine-5-carboxylate)
4-Methyl-2-(2-pyridylmethylsulfanyl)pyrimidine
Silver(I)
Cobalt(II)
Nickel(II)
Copper(II)

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Microwave-assisted synthesis is a robust approach for pyrimidine derivatives. For example, 2,4-dichloro-6-methylpyrimidine can react with methylsulfanyl groups under microwave irradiation (90 min, acetonitrile solvent, triethylamine as a base). Reaction progress is monitored via TLC (30% ethyl acetate in petroleum ether). Post-reaction purification involves column chromatography (dichloromethane as eluent) and slow evaporation of ethyl acetate-petroleum ether mixtures for single-crystal growth . Optimization includes adjusting equivalents of nucleophiles (e.g., methylsulfanyl sources) and irradiation time to suppress side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • NMR/IR/MS : 1H^1H NMR detects methylsulfanyl (-SMe) protons (δ ~2.5 ppm) and pyrimidine ring protons. IR identifies C-S stretching (~700 cm1^{-1}). Mass spectrometry confirms molecular ion peaks (e.g., m/z 422 for stannylated analogs) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and packing. Refinement using SHELXL or OLEX2 with riding models for H atoms (C–H = 0.93–0.97 Å) ensures accuracy. Crystallographic data (e.g., triclinic P-1 space group, dihedral angles <5° between pyrimidine and substituents) validate planarity .

Advanced Research Questions

Q. How can discrepancies in crystallographic displacement parameters or hydrogen bonding networks be resolved during refinement?

  • Methodological Answer : Discrepancies in anisotropic displacement parameters (ADPs) often arise from thermal motion or disorder. Use SHELXL’s restraints (e.g., SIMU/DELU) to model ADPs realistically . For hydrogen bonding (e.g., C–H···N interactions generating R22_2^2(16) motifs), validate geometry with OLEX2’s hydrogen-bond analysis tools. If data contradicts expected bonding patterns (e.g., bond distances >3.0 Å), re-examine electron density maps to rule out false positives .

Q. What strategies are effective for analyzing supramolecular interactions and their role in crystal packing?

  • Methodological Answer :

  • Hydrogen Bonding : Identify donor-acceptor pairs (e.g., C–H···N) using Mercury or PLATON. For this compound, such bonds form inversion dimers and C(6) chains, which stabilize the lattice .
  • π-π Stacking : Calculate centroid distances (<4.0 Å) and dihedral angles (<10°) between pyrimidine rings. Software like CrystalExplorer quantifies interaction energies (e.g., electrostatic vs. dispersion contributions).

Q. How can researchers design derivatives of this compound to enhance biological activity or material properties?

  • Methodological Answer :

  • Substituent Engineering : Replace methylsulfanyl groups with electron-withdrawing (e.g., -SO2_2Me) or bulky groups (e.g., pyrrolidine) to modulate electronic or steric effects. Microwave synthesis allows rapid screening of substituents .
  • Biological Screening : Test derivatives against antimicrobial or antitumor assays. Pyrimidine analogs with pyrrolidine substituents show antitumor activity via DNA intercalation .

Data Contradictions and Resolution

Q. How should researchers address conflicting crystallographic data, such as unusually short/long bond lengths or unexpected space groups?

  • Methodological Answer : Cross-validate with spectroscopic data (e.g., NMR coupling constants for ring protons). If SCXRD suggests a non-standard space group (e.g., P-1 vs. P21_1/c), re-process raw data using SADABS to check for absorption or twinning artifacts. For bond-length outliers, compare with Cambridge Structural Database (CSD) entries for similar compounds .

Software and Computational Tools

Q. Which software packages are recommended for structure solution, refinement, and visualization of this compound?

  • Methodological Answer :

  • Structure Solution : SHELXD for experimental phasing or intrinsic Patterson methods.
  • Refinement : SHELXL for small-molecule refinement; OLEX2 for automated H-atom placement and disorder modeling.
  • Visualization : Mercury for packing diagrams; Coot for real-space refinement validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.